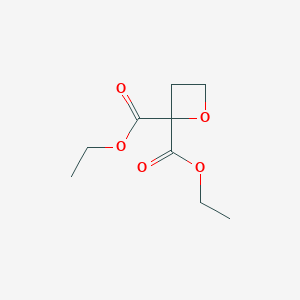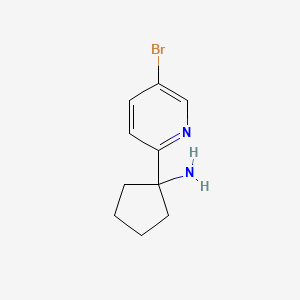
Oxetane-2,2-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane-2,2-dicarboxylic acid diethyl ester is a type of oxetane-containing compound (OCC). Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities . More than 600 different OCC are found in nature; they are produced by microorganisms, and also found in marine invertebrates and algae .
Synthesis Analysis
The synthesis of oxetane rings, including this compound, can be achieved via various methods. One efficient strategy involves the use of rhodium-catalysed O–H insertion and C–C bond forming cyclisation . This method has been used to prepare a wide variety of oxetane 2,2-dicarboxylates in high yields, including functionalized 3-/4-aryl- and alkyl-substituted oxetanes and fused oxetane bicycles .Molecular Structure Analysis
Oxetanes are cyclobutanes containing one oxygen atom in a molecule . The oxetane ring is a four-membered ring consisting of three carbon atoms and one oxygen atom . The structure of the oxetane ring and its properties can impart significant characteristics in a medicinal chemistry context .Chemical Reactions Analysis
Oxetanes, including this compound, can undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .Applications De Recherche Scientifique
Synthesis of Functional Oxetane Derivatives
Oxetane derivatives, including Oxetane-2,2-dicarboxylic acid diethyl ester, have been synthesized to explore new chemical spaces with diverse functional groups. Through rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, a variety of disubstituted oxetanes with ester, amide, nitrile, aryl, sulfone, and phosphonate substituents have been prepared. These oxetane derivatives serve as key fragments or building blocks in drug discovery, showcasing the molecule's versatility and its role in probing unexplored chemical territories (Davis, Croft, & Bull, 2015).
Enhancement of Drug Properties
Oxetane incorporation into drug molecules can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, offering a strategic advantage in drug design. For instance, replacing gem-dimethyl or carbonyl groups with oxetane can increase aqueous solubility and reduce metabolic degradation rates. The structural modification by oxetane also affects conformational dynamics, favoring certain stereochemical arrangements over others. This adaptability has led to the exploration of oxetanes in improving the physicochemical properties of pharmaceuticals, providing a foundation for their broader application in chemistry and drug discovery (Wuitschik et al., 2010).
Medicinal Chemistry Applications
The oxetane ring has been identified as a bioisostere for the carbonyl group, with oxetan-3-ol and its derivatives being explored as potential carboxylic acid surrogates. This exploration aims to leverage oxetane's unique properties to develop novel compounds with desired biological activities, highlighting its significance in the design of new therapeutics. The synthesis and evaluation of oxetane derivatives have demonstrated their promise in substituting traditional functional groups, underscoring the ring's utility in medicinal chemistry and its potential to influence drug development strategies (Lassalas et al., 2017).
Recent Advances in Oxetane Chemistry
Recent research has further explored the synthesis, reactivity, and application of oxetanes in medicinal chemistry, emphasizing the ring's dual nature as both a stable motif and a reactive intermediate. The oxetane ring's ability to undergo ring-opening reactions makes it a valuable synthetic intermediate, while its stability and influence on drug-like properties highlight its role in drug design. Advances in oxetane chemistry continue to reveal its potential as a versatile building block for the synthesis of complex molecules and its significant impact on the development of new drugs and materials (Bull et al., 2016).
Mécanisme D'action
Target of Action
Oxetane motifs have been widely adopted in medicinal chemistry programs , suggesting that they interact with a variety of biological targets.
Mode of Action
Oxetanes are known to be formed through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of an epoxide followed by ring opening .
Biochemical Pathways
The formation of oxetanes is known to involve the cyclization step forming a c−o or c−c bond .
Pharmacokinetics
Oxetanes are known for their small, polar nature and well-defined 3-d shape , which could influence their pharmacokinetic properties.
Result of Action
Oxetanes are known to often afford improved solubility and physicochemical properties .
Action Environment
The formation of oxetanes has been shown to require moderate heating , suggesting that temperature could be an important environmental factor.
Orientations Futures
Oxetanes, including Oxetane-2,2-dicarboxylic acid diethyl ester, are attracting the attention of pharmacologists, physicians, and chemists as important motives for discovering new drugs . Their interesting physicochemical properties make them promising candidates for future research and development .
Analyse Biochimique
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of Oxetane-2,2-dicarboxylic acid diethyl ester at different dosages in animal models have not been reported . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Propriétés
IUPAC Name |
diethyl oxetane-2,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-12-7(10)9(5-6-14-9)8(11)13-4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLIEZOUHUGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCO1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384465-73-9 |
Source


|
| Record name | 2,2-diethyl oxetane-2,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Methylamino)piperidin-1-yl]butanoic acid](/img/structure/B2684381.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2684383.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2684387.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)
![4-[Acetyl(butyl)amino]benzoic acid](/img/structure/B2684390.png)

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)
![(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide](/img/structure/B2684394.png)
![N-(5-chloro-2-methylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2684396.png)
![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)